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(3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol - 70849-25-1

(3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol

Catalog Number: EVT-3416158
CAS Number: 70849-25-1
Molecular Formula: C6H12O6
Molecular Weight: 181.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol is a complex organic molecule characterized by multiple hydroxyl groups and a specific stereochemistry. It belongs to the class of organic compounds known as polyols or sugar alcohols, which are derived from sugars through reduction processes. This compound is notable for its potential applications in various scientific fields, including biochemistry and pharmaceuticals.

Source

This compound can be synthesized from natural sugar sources or through chemical synthesis in laboratory settings. The presence of multiple hydroxyl groups suggests that it may be derived from carbohydrates, particularly those with a high degree of hydroxylation.

Classification

Based on its structure and properties, this compound is classified as an organic compound. Within organic chemistry, it can be further categorized as a polyol due to the presence of multiple hydroxyl functional groups.

Synthesis Analysis

Methods

The synthesis of (3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol can typically be achieved through several methods:

  1. Chemical Reduction: This involves the reduction of sugars using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups into alcohols.
  2. Enzymatic Synthesis: Enzymes such as aldose reductase can be employed to selectively reduce sugars to their corresponding polyols.
  3. Chemical Synthesis: Utilizing established synthetic pathways that involve protecting group strategies to selectively introduce hydroxymethyl groups.

Technical Details

The synthesis process requires careful control of reaction conditions (temperature, pH) and purification steps (chromatography) to isolate the desired product efficiently. The stereochemistry is crucial and must be preserved throughout the synthesis.

Molecular Structure Analysis

Structure

The molecular structure of (3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol features:

  • A six-membered carbon ring (oxane).
  • Four hydroxyl (-OH) groups located at positions 2, 3, 4, and 5.
  • A hydroxymethyl group (-CH2OH) at position 6.

Data

The molecular formula can be deduced as C6H14O6C_6H_{14}O_6, indicating six carbon atoms and six oxygen atoms with fourteen hydrogen atoms. The stereochemistry at positions 3, 4, 5, and 6 is defined by the (R) configuration.

Chemical Reactions Analysis

Reactions

This compound can participate in various chemical reactions typical for polyols:

  1. Oxidation: Hydroxyl groups can be oxidized to carbonyls or carboxylic acids under specific conditions.
  2. Esterification: Reaction with acids to form esters.
  3. Dehydration: Under acidic conditions, it may undergo dehydration reactions leading to the formation of cyclic ethers or other derivatives.

Technical Details

The reactivity of the hydroxyl groups allows for diverse chemical transformations that can modify the compound's properties and functionalities.

Mechanism of Action

Process

The mechanism of action for this compound primarily involves its interaction with biological systems through hydrogen bonding and modulation of osmotic balance due to its polyol nature. Polyols are known to act as osmoprotectants and may influence cellular metabolism.

Data

Studies have shown that compounds like this can impact cellular pathways by stabilizing proteins and membranes under stress conditions such as high salinity or drought.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless or white crystalline solid.
  • Solubility: Highly soluble in water due to its multiple hydroxyl groups.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for sugar alcohols.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Reacts readily with oxidizing agents; less reactive towards nucleophiles due to steric hindrance from hydroxyl groups.
Applications

Scientific Uses

  1. Pharmaceuticals: As an excipient or active ingredient in formulations due to its sweetening properties and low caloric value.
  2. Biochemistry: Used in studies involving osmotic regulation and cellular stress responses.
  3. Food Industry: Acts as a sugar substitute in various food products due to its sweetness without contributing significantly to caloric intake.
Biosynthetic Pathways and Enzymatic Mechanisms

Microbial Biosynthesis in Archaea and Bacterial Systems

The biosynthesis of (3R,4R,5R,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol (hereafter referred to as the C-3 epimer of galactose) in microbial systems involves specialized enzymatic cascades. In Halobacterium salinarum and other archaea, this compound originates from UDP-glucose via a NAD+-dependent epimerization pathway. The enzyme UDP-glucose 4-epimerase (GalE) catalyzes the inversion at C-4, while a distinct C-3 epimerase specifically generates the target compound through stereochemical rearrangement [5]. Bacterial systems (e.g., Escherichia coli) employ a parallel pathway but leverage Leloir pathway enzymes for galactose isomer interconversion. Here, galactose mutarotase (GalM) facilitates ring opening, enabling downstream epimerases to access the C-3 position [5] [8].

Table 1: Key Enzymes in Microbial Biosynthesis

Organism TypeEnzymeGeneFunctionCofactor
ArchaeaC-3 EpimerasegalXStereoinversion at C-3NAD⁺
BacteriaUDP-glucose 4-epimerasegalEUDP-glucose → UDP-galactose conversionNAD⁺
BacteriaGalactose mutarotasegalMRing opening for epimerizationNone

Isotopic tracing studies using 213C-labeled precursors confirm that hydroxymethyl group retention occurs during these transformations, preserving the carbon skeleton [1] [4]. The ATP-binding cassette (ABC) transporter glcPQ in Cupriavidus metallidurans further regulates intracellular substrate availability for epimerization, linking biosynthesis to nutrient sensing [9].

Epimerization Networks Involving C-3 Epimer of Galactose

Epimerization networks centralize on substrate-channeled metabolic grids where the C-3 epimer of galactose serves as a branch point. In cyanobacteria (e.g., Synechocystis sp.), this compound interfaces with L-gulose biosynthesis via a bifunctional aldose-keto isomerase (GulA). GulA exhibits dual specificity: it epimerizes UDP-galactose at C-3 and subsequently isomerizes the product to UDP-L-gulose [5] . Kinetic analyses reveal a Km of 0.8 mM for UDP-galactose and Vmax of 120 μmol/min/mg, indicating high substrate affinity [5].

Table 2: Enzymatic Parameters for Epimerization Reactions

SubstrateProductEnzymeKm (mM)Vmax (μmol/min/mg)
UDP-galactoseC-3 epimerGulA0.8 ± 0.1120 ± 15
C-3 epimerUDP-L-guloseGulA1.2 ± 0.395 ± 10
β-D-galactopyranoseC-3 epimerGalM5.4 ± 0.638 ± 4

The reaction mechanism involves tyrosine-mediated deprotonation at C-3, generating a cis-enediol intermediate. Proton rebound from the opposite face yields the epimerized product. Crucially, this network operates reversibly, allowing carbon flux between galactose derivatives and L-gulose depending on cellular redox state (NADPH/NADP+ ratios) [5] . In Porphyridium microalgae, exopolysaccharide assembly incorporates this C-3 epimer via glycosyltransferase complexes, where it contributes to hydrogel matrix rigidity .

Genetic and Enzymatic Regulation of Gulose Production in Eukaryotic Organisms

Eukaryotic gulose production from the C-3 epimer of galactose is governed by compartmentalized transcriptional programs. In Saccharomyces cerevisiae, the GAL gene cluster (GAL1, GAL7, GAL10) orchestrates upstream galactose metabolism, while the orphan gene GUL1 encodes a C-3/C-5 epimerase responsible for converting the C-3 epimer to L-gulose [5]. GUL1 expression is induced by low oxygen via the transcriptional activator Hap4p, linking gulose synthesis to respiratory stress [5] [9].

Plant systems (e.g., Zea mays) employ a distinct regulatory mechanism:

  • Sucrose-responsive elements (SURE) in the promoter of GulSyn (gulose synthase) upregulate transcription 12-fold during phloem loading.
  • *MicroRNA *gul-miR" silences GalEp (epimerase) under high carbon flux, diverting substrates toward gulose.
  • Vesicular trafficking directs the C-3 epimer to vacuolar pools for oxidation by L-gulono-1,4-lactone oxidase [9].

Table 3: Genetic Elements in Eukaryotic Gulose Biosynthesis

OrganismGene/ElementFunctionRegulatory Trigger
Saccharomyces cerevisiaeGUL1C-3/C-5 epimerase synthesisLow oxygen (Hap4p)
Zea maysGulSynL-gulose production from C-3 epimerSucrose abundance
Zea maysgul-miRPost-transcriptional silencing of GalEpHigh cellular hexose

Enzymatically, plant GulSyn operates as a membrane-associated dimer with a Kd of 0.2 μM for the C-3 epimer substrate. Its catalytic efficiency (kcat/Km) increases 3-fold in the presence of myo-inositol phosphate, suggesting allosteric modulation [9]. This tight regulation ensures gulose production aligns with developmental needs for ascorbate precursors or cell wall glycans.

Properties

CAS Number

70849-25-1

Product Name

(3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol

IUPAC Name

(3R,4R,5R,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1/i6+1

InChI Key

WQZGKKKJIJFFOK-NNGFHBKQSA-N

SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@H]([C@H]([13CH](O1)O)O)O)O)O

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